molecular formula C5H5IOS B081132 (5-Iodothiophen-2-YL)methanol CAS No. 13781-27-6

(5-Iodothiophen-2-YL)methanol

Cat. No.: B081132
CAS No.: 13781-27-6
M. Wt: 240.06 g/mol
InChI Key: VTPZGZASDXXIQL-UHFFFAOYSA-N
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Description

(5-Iodothiophen-2-YL)methanol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom at the 5-position and a hydroxymethyl group at the 2-position makes this compound a unique and valuable compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the iodocyclization of functionalized alkynes, where an alkyne substrate undergoes cyclization in the presence of iodine to form the iodothiophene ring . The hydroxymethyl group can then be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods: Industrial production of (5-Iodothiophen-2-YL)methanol may involve large-scale iodination and hydroxymethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (5-Iodothiophen-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding thiophene derivative without the iodine substituent.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (5-Iodothiophen-2-YL)aldehyde or (5-Iodothiophen-2-YL)carboxylic acid.

    Reduction: Formation of 2-thiophenemethanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Iodothiophen-2-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodothiophen-2-YL)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom and the hydroxymethyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • (5-Bromothiophen-2-YL)methanol
  • (5-Chlorothiophen-2-YL)methanol
  • (5-Fluorothiophen-2-YL)methanol

Comparison:

  • Uniqueness: The iodine atom in (5-Iodothiophen-2-YL)methanol provides unique reactivity compared to other halogenated thiophene derivatives. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions.
  • Reactivity: this compound may undergo different substitution reactions compared to its brominated, chlorinated, or fluorinated counterparts due to the varying bond strengths and steric effects of the halogen atoms.

Properties

IUPAC Name

(5-iodothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPZGZASDXXIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558606
Record name (5-Iodothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13781-27-6
Record name (5-Iodothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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